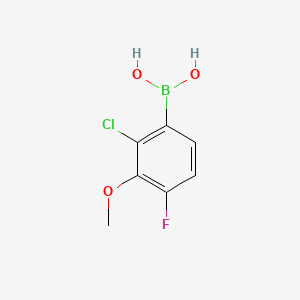
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 943831-11-6. It has a molecular weight of 204.39 and its IUPAC name is (2-chloro-4-fluoro-3-methoxyphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and methoxy groups.Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Boronic Acid in Drug Development
Boronic acids, including derivatives like (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid, have found significant applications in drug development due to their unique properties. These compounds interact with various biomolecules, leading to potential therapeutic applications. For instance, boronic acids have been incorporated into medicinal chemistry endeavors, showing an increase in the development of new drugs. The FDA and Health Canada have approved several boronic acid drugs, underscoring their potential in enhancing drug potency and improving pharmacokinetic profiles. This review explores the journey of boronic acid compounds from natural occurrences to their integration into drug discovery, highlighting their increasing relevance in medicinal chemistry (Plescia & Moitessier, 2020).
Advances in BODIPY-Based Functional Materials
The BODIPY fluorophores, closely related to boronic acids through boron dipyrrin platforms, have attracted attention for their applications in medical diagnostics and treatment. The structural diversity and modifiability of BODIPY compounds make them suitable for various medical and biological purposes, including drug carrier modification for enhanced therapeutic effects in cancer treatment. The integration of BODIPY into drug carriers allows for real-time imaging of the carriers, offering insights into their distribution and efficiency in vivo. This review highlights the potential of BODIPY in functionalizing drug carriers to achieve better therapeutic outcomes, emphasizing the innovative design of multi-functional BODIPY-based nanocarriers for future challenges (Marfin et al., 2017).
Electrochemical Biosensors and Boronic Acid Derivatives
Electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives represent a significant application area for boronic acids in scientific research. These compounds offer a unique combination of a binding site (boronic acid moiety) and an electrochemically active part (ferrocene residue), making them ideal for constructing biosensors sensitive to various analytes like sugars and glycated hemoglobin (HbA1c). By leveraging the distinct properties of FcBA and its derivatives, researchers have developed non-enzymatic glucose sensors and potential HbA1c sensors for monitoring blood glucose levels over time. This review discusses the progress in the development of FcBA-based electrochemical biosensors, highlighting their application in detecting sugars, HbA1c, fluoride ions, and other analytes (Wang et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding the formation of dust and aerosols, and ensuring adequate ventilation .
特性
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNIMMFMDOIAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739070 |
Source


|
| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
CAS RN |
943831-11-6 |
Source


|
| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)
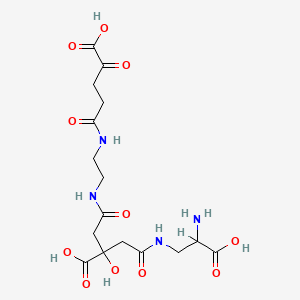
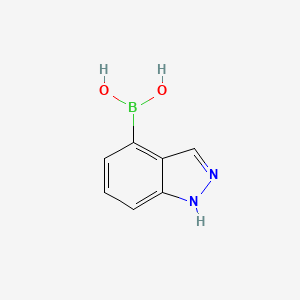
![D-[5-13C]RIBOSE](/img/no-structure.png)
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)

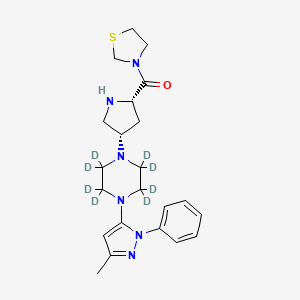

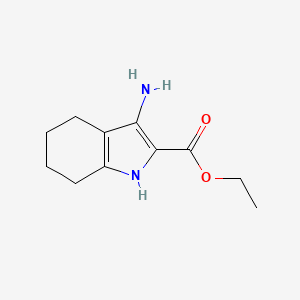

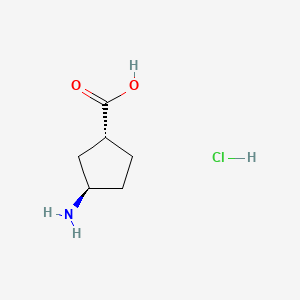
![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)